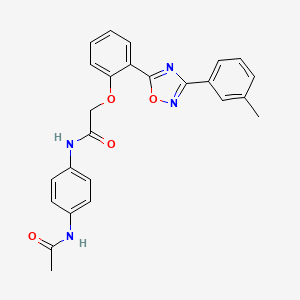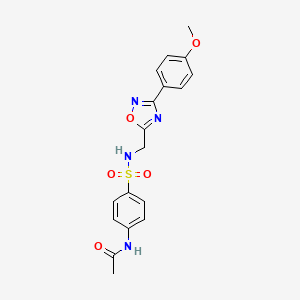
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as FETO, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to reduce tumor growth, induce apoptosis, and inhibit cell proliferation. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to reduce inflammation and oxidative stress. In addition, 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have low toxicity and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its potential as a novel anti-cancer and anti-inflammatory agent. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has shown promising results in various scientific research applications and has low toxicity, making it a potential candidate for further development. However, a limitation of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its limited availability and high cost of synthesis, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the research and development of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the further investigation of the mechanism of action of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide to better understand its effects on cancer cells and inflammation. Additionally, the potential of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide as a combination therapy with other anti-cancer or anti-inflammatory agents should be explored. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in humans.
Conclusion:
In conclusion, 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a novel chemical compound that has shown promising results in various scientific research applications. The synthesis of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has potential as an anti-cancer and anti-inflammatory agent, with low toxicity and limited adverse effects. Future research should focus on optimizing the synthesis method, investigating the mechanism of action, exploring potential combination therapies, and conducting clinical trials to evaluate the safety and efficacy of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in humans.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is the reaction between 2-fluoro-N-(4-chlorobenzoyl)benzamide and 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction yields 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its potential as an anti-cancer agent. Studies have shown that 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential as an anti-inflammatory agent, with results showing a significant reduction in inflammation in animal models.
Propriétés
IUPAC Name |
2-fluoro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-6-5-7-13(10-11)16-21-18(24-22-16)12(2)20-17(23)14-8-3-4-9-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJALUPQZGBEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)








![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)

